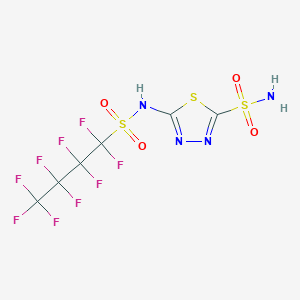
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is a complex organosulfur compound characterized by the presence of a thiadiazole ring and sulfonamide groups. This compound is notable for its unique chemical structure, which includes a nonafluorobutylsulfonyl group, making it highly fluorinated and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 1,3,4-thiadiazole-2-sulfonamide with nonafluorobutanesulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiadiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The highly electronegative fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can also interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethylsulfonyl)imide: Another highly fluorinated compound with similar applications in chemistry and industry.
Trifluoromethanesulfonamide: Known for its use in medicinal chemistry and as a reagent in organic synthesis.
Nonafluorobutanesulfonate: Used in the production of fluorinated surfactants and materials.
Uniqueness
5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of a thiadiazole ring and a highly fluorinated sulfonamide group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
316826-66-1 |
|---|---|
Formule moléculaire |
C6H3F9N4O4S3 |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H3F9N4O4S3/c7-3(8,5(11,12)13)4(9,10)6(14,15)26(22,23)19-1-17-18-2(24-1)25(16,20)21/h(H,17,19)(H2,16,20,21) |
Clé InChI |
ZIZPSSXZSNIUPK-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(S1)S(=O)(=O)N)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


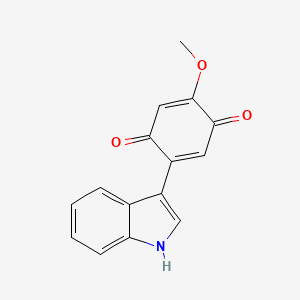

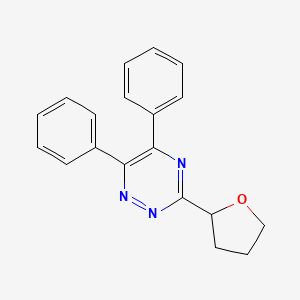
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)

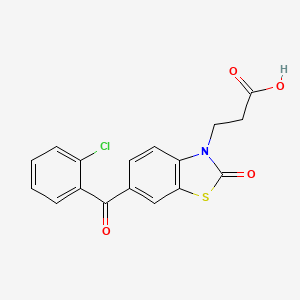
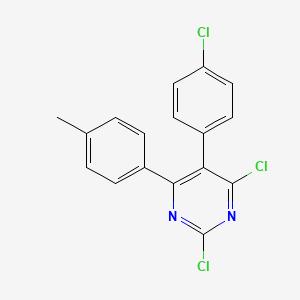
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
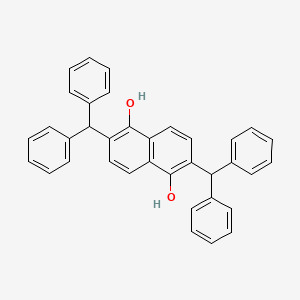
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
